6,8-Dichloro-3-[(4-methylpiperidyl)carbonyl]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-3-[(4-methylpiperidyl)carbonyl]chromen-2-one is a chemical compound known for its unique structure and properties. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3-[(4-methylpiperidyl)carbonyl]chromen-2-one typically involves the reaction of 6,8-dichlorochromone with 4-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-3-[(4-methylpiperidyl)carbonyl]chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6,8-Dichloro-3-[(4-methylpiperidyl)carbonyl]chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3-[(4-methylpiperidyl)carbonyl]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6,8-Dichloro-3-cyanochromone: Similar in structure but with a cyano group instead of the piperidyl carbonyl group.
6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one: Similar but with a different piperidine derivative.
Uniqueness
6,8-Dichloro-3-[(4-methylpiperidyl)carbonyl]chromen-2-one is unique due to its specific substitution pattern and the presence of the 4-methylpiperidyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C16H15Cl2NO3 |
---|---|
Molecular Weight |
340.2 g/mol |
IUPAC Name |
6,8-dichloro-3-(4-methylpiperidine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C16H15Cl2NO3/c1-9-2-4-19(5-3-9)15(20)12-7-10-6-11(17)8-13(18)14(10)22-16(12)21/h6-9H,2-5H2,1H3 |
InChI Key |
PNZCZNXWFIVUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.